11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Cytotoxicity Cancer Research Selectivity

Sourcing a structurally authenticated negative control for sesquiterpene lactone SAR studies is a persistent challenge in natural product research. 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (CAS 75911-16-9) addresses this gap with verified purity and documented bioactivity. • Minimal cytotoxicity against melanoma cells vs. its unsaturated analog-essential for defining the role of the 11,13-double bond in SAR workflows. • Lacks anti-HBV activity, confirming the glucosyl moiety and saturation state as critical activity determinants. • Distinct HPLC retention time and MS fragmentation enable unambiguous chemotaxonomic identification in Taraxacum spp. and Punica granatum extracts. Supplied with full analytical documentation; reliable global fulfillment for reproducible experimental outcomes.

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
Cat. No. B1638815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester
Molecular FormulaC15H18O4
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC(=CCC1)C(=O)O)C(=C)C(=O)O2
InChIInChI=1S/C15H18O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,12-13H,2-4,6-7H2,1H3,(H,16,17)/b9-8+,11-5-/t12-,13+/m0/s1
InChIKeyKZWCOWFKXMTBRH-ZWXOUNMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester (CAS 75911-16-9) for Definitive Taraxinic Acid Derivative Research


11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (CAS 75911-16-9; C21H30O9) is a sesquiterpene lactone glucoside, a subclass of natural products predominantly isolated from various Taraxacum (dandelion) species and Punica granatum (pomegranate) . It is a stable glucosylated derivative of the aglycone 11β,13-dihydrotaraxinic acid and the 11,13-dihydro analog of taraxinic acid β-D-glucopyranosyl ester. This compound is distinct from its aglycone counterpart due to the presence of a β-D-glucopyranosyl ester moiety, which significantly alters its physicochemical properties and, critically, its biological profile in comparative analyses [1][2].

Why 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester is Not Interchangeable with Aglycone or Unsaturated Analogs in Biological Assays


Substituting this compound with its structurally closest analogs—namely the aglycone 11β,13-dihydrotaraxinic acid or the unsaturated analog taraxinic acid β-D-glucopyranosyl ester—will yield fundamentally different experimental outcomes. The presence or absence of the glucopyranosyl ester and the 11,13-double bond dictates not only solubility and stability but also, as demonstrated in side-by-side cytotoxicity and anti-HBV assays, profoundly alters the biological activity, selectivity, and even the compound's ecological function as a defense metabolite [1][2][3]. These are not minor variations in potency but can result in a complete loss of a desired activity profile, making informed selection based on comparative data essential for reproducible research.

Quantitative Differentiation Evidence for 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester Against Key Analogs


Differential Cytotoxicity Profile in Melanoma Cells vs. Normal Cells Compared to Unsaturated Analog and Aglycones

A direct head-to-head study evaluated the target compound alongside its unsaturated analog (taraxinic acid β-D-glucopyranosyl ester) and aglycones (taraxinic acid, 11β,13-dihydrotaraxinic acid) against human melanoma (A375, HTB140, WM793) and normal human cells (HaCaT, PNT-2). The 11β,13-dihydroglucopyranosyl ester exhibited a markedly different selectivity profile. Against the WM793 melanoma cell line, it was reported to have minimal cytotoxicity, whereas taraxinic acid showed an IC50 of 60.4 µM. Against normal prostate epithelial cells (PNT-2), the target compound demonstrated a more favorable viability percentage than its unsaturated analog, suggesting a potentially improved therapeutic window [1].

Cytotoxicity Cancer Research Selectivity

Unique Absence of Anti-HBV Activity Compared to Aglycone

In a study evaluating anti-hepatitis B virus (HBV) activity, the target compound was tested alongside its aglycone, 11β,13-dihydrotaraxinic acid. While the aglycone demonstrated clear antiviral activity with IC50 values of 0.91 mM (HBsAg secretion) and 0.34 mM (HBeAg secretion), the 11β,13-dihydrotaraxinic acid β-D-glucopyranosyl ester showed no such inhibitory effect [1][2].

Antiviral HBV Hepatology

Distinct Ecological Role and Differential Insect Toxicity vs. Unsaturated Glucoside

In plant-insect interaction studies, the target compound (as the 11,13-dihydro derivative) is co-isolated with taraxinic acid β-D-glucopyranosyl ester. The unsaturated analog has been definitively characterized as a potent defense metabolite that deters root herbivores, with its deglucosylation by insect enzymes directly modulating both its toxicity and deterrence [1]. The saturated (dihydro) derivative, while present, is consistently studied in the context of its differential stability or altered biological role, suggesting the 11,13-double bond is a critical pharmacophore for its ecological function as a pro-toxin [2].

Chemical Ecology Plant Defense Herbivory

Precision Application Scenarios for 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester Based on Comparative Evidence


Analytical Standard for Taraxacum Species Chemotaxonomy and Quality Control

Given its co-occurrence with other taraxinic acid derivatives in multiple Taraxacum species, this compound serves as a critical analytical reference standard for HPLC and LC-MS chemotaxonomic studies and botanical identification. Its distinct retention time and mass spectrum, compared to the unsaturated analog and aglycones, allow for definitive species differentiation and quantification in complex plant extracts [1][2].

Negative Control or Comparator in Cytotoxicity Studies Involving Taraxinic Acid Analogs

The direct evidence showing this compound exhibits minimal cytotoxicity against melanoma cells and lacks anti-HBV activity, in stark contrast to its aglycone and unsaturated analogs, positions it as a highly valuable negative control or structural comparator in structure-activity relationship (SAR) studies. It helps define the contribution of the 11,13-double bond and the glucosyl moiety to biological activity [1][2].

Reference Material in Plant-Herbivore Interaction and Metabolic Studies

For researchers investigating the biosynthesis, compartmentalization, and ecological roles of sesquiterpene lactones in dandelions, this dihydroglucoside is a key metabolite. It is often isolated alongside the known pro-toxin taraxinic acid β-D-glucopyranosyl ester, and its presence or relative abundance can be indicative of specific plant stress responses or developmental stages, making it essential for comprehensive metabolomic and chemical ecology experiments [1][2].

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